molecular formula C18H15F2N3O3S B3411583 2,4-difluoro-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzene-1-sulfonamide CAS No. 920255-76-1

2,4-difluoro-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzene-1-sulfonamide

Cat. No.: B3411583
CAS No.: 920255-76-1
M. Wt: 391.4 g/mol
InChI Key: ODNRNKBNMWYMAJ-UHFFFAOYSA-N
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Description

This compound features a sulfonamide core substituted with two fluorine atoms at the 2- and 4-positions of the benzene ring. A pyridazine moiety is linked via an ether bridge to the ethylamine side chain. Its molecular formula is C₁₉H₁₆F₂N₄O₃S, with a molecular weight of 383.47 g/mol .

Properties

IUPAC Name

2,4-difluoro-N-[2-(6-phenylpyridazin-3-yl)oxyethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F2N3O3S/c19-14-6-8-17(15(20)12-14)27(24,25)21-10-11-26-18-9-7-16(22-23-18)13-4-2-1-3-5-13/h1-9,12,21H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODNRNKBNMWYMAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(C=C2)OCCNS(=O)(=O)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-difluoro-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,4-difluorobenzenesulfonyl chloride with 2-(6-phenylpyridazin-3-yloxy)ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonamide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,4-difluoro-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The difluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the difluoro groups.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

2,4-difluoro-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-difluoro-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, leading to inhibition or activation of biological pathways. The difluoro groups and phenylpyridazinyl moiety contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound is distinguished by its difluorobenzene and pyridazinyl-ether groups. Key analogs include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Structural Features
Target Compound 2,4-difluoro, pyridazinyl-ether C₁₉H₁₆F₂N₄O₃S 383.47 Fluorine electronegativity, heteroaromatic
2,4-Dimethyl analog (G870-0503) 2,4-dimethyl, pyridazinyl-ether C₂₀H₂₁N₃O₃S 383.47 Methyl groups enhance lipophilicity
2,4,6-Trimethyl analog (G870-0505) 2,4,6-trimethyl, pyridazinyl-ether C₂₁H₂₃N₃O₃S 397.49 Increased steric bulk
4-Chloro derivative (Compound 15) 4-chloro, hydrazone C₁₆H₁₆ClN₅O₃S 401.85 Chlorine enhances polarity
4-Nitro derivative (Compound 17) 4-nitro, hydrazone C₁₆H₁₆N₆O₅S 412.40 Nitro group improves electron-withdrawing

Key Observations :

  • Fluorine vs. Methyl/Chloro/Nitro : The difluoro substituents in the target compound likely enhance metabolic stability and binding affinity compared to methyl or nitro groups due to fluorine’s electronegativity and small atomic radius .
  • Pyridazine vs.

Physical and Spectral Properties

  • Melting Points: The target compound’s melting point is unreported, but analogs in show a wide range (169–228.5°C), influenced by substituents. For example, the nitro-substituted Compound 17 melts at 227–228.5°C, while the dimethylamino derivative (Compound 16) melts at 179–180.5°C .
  • Spectral Data :
    • ¹H-NMR : Hydrazone NH protons in analogs resonate at δ 10.52–11.42 ppm, while pyridazine protons in the target compound would likely appear downfield due to electron-withdrawing effects .
    • ESI–MS : The target compound’s molecular ion ([M+H]⁺) is unlisted, but Compound 15 () shows [M+Na]⁺ at m/z 398.07 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-difluoro-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
2,4-difluoro-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzene-1-sulfonamide

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